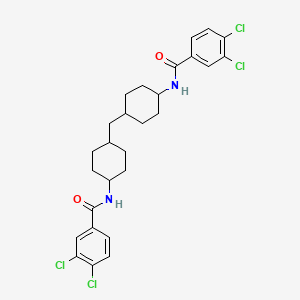![molecular formula C21H16N2O5 B4966229 3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate, commonly known as NBD-Cl, is a chemical compound that is widely used in scientific research. It is a fluorescent dye that is often used to label proteins, peptides, and other biomolecules. NBD-Cl is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of NBD-Cl involves the covalent attachment of the dye to specific amino acid residues in proteins and peptides. The covalent attachment of NBD-Cl alters the fluorescence properties of the molecule, allowing researchers to monitor changes in protein conformation and activity.
Biochemical and Physiological Effects:
NBD-Cl has minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes without interfering with normal cellular function. However, the covalent attachment of NBD-Cl to proteins and peptides can alter their activity, and researchers must carefully control the concentration and exposure time of the dye to minimize these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NBD-Cl in lab experiments include its high sensitivity, ability to label specific amino acid residues, and minimal biochemical and physiological effects on cells and tissues. However, the limitations of NBD-Cl include its potential to alter protein activity and the need for careful control of concentration and exposure time.
Direcciones Futuras
For the use of NBD-Cl in scientific research include the development of new labeling strategies, the use of NBD-Cl in live-cell imaging experiments, and the integration of NBD-Cl with other imaging techniques such as electron microscopy and X-ray crystallography. Additionally, the use of NBD-Cl in drug discovery and development may provide new insights into the mechanisms of action of therapeutic compounds.
Métodos De Síntesis
NBD-Cl can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitrophenylamine with 4-biphenylcarboxylic acid. The resulting compound is then acetylated to produce NBD-Cl. The purity of the compound is crucial for its effectiveness in scientific research, and several purification steps are often required to obtain a high-quality product.
Aplicaciones Científicas De Investigación
NBD-Cl is widely used in scientific research as a fluorescent probe to label proteins, peptides, and other biomolecules. The fluorescent properties of NBD-Cl make it an ideal tool for studying biological processes such as protein folding, protein-protein interactions, and enzyme kinetics. NBD-Cl can also be used to study the structure and function of membranes and lipids.
Propiedades
IUPAC Name |
[4-[3-[(4-nitrophenyl)carbamoyl]phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-14(24)28-20-11-5-15(6-12-20)16-3-2-4-17(13-16)21(25)22-18-7-9-19(10-8-18)23(26)27/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDLGRHVRVTVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)

![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)

![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)